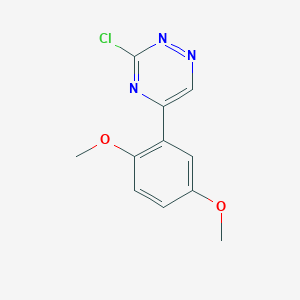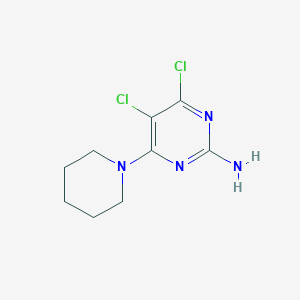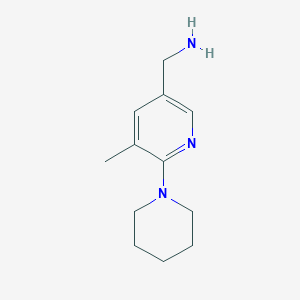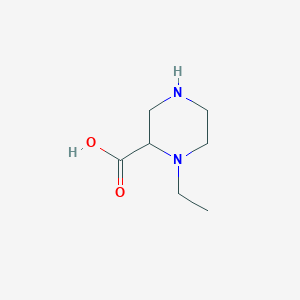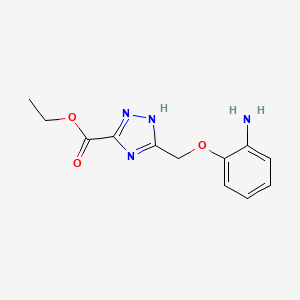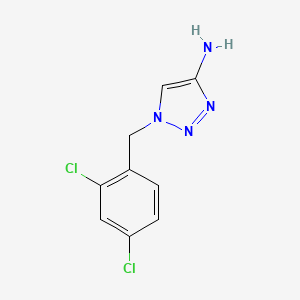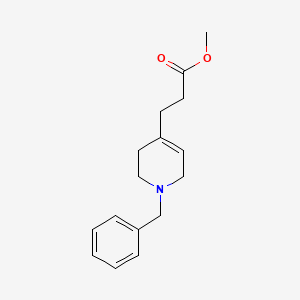
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.34 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate typically involves the esterification of 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the reactants for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: Used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate can be compared with other similar compounds, such as:
- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
- 2-[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-methoxyethyl)amino]-2-oxoethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
- Isoquinoline, 1,2,3,4-tetrahydro-
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific ester group and its utility as a versatile building block in chemical synthesis.
Eigenschaften
CAS-Nummer |
1398534-62-7 |
|---|---|
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)propanoate |
InChI |
InChI=1S/C16H21NO2/c1-19-16(18)8-7-14-9-11-17(12-10-14)13-15-5-3-2-4-6-15/h2-6,9H,7-8,10-13H2,1H3 |
InChI-Schlüssel |
OJEAIPGFIXPUDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CCN(CC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


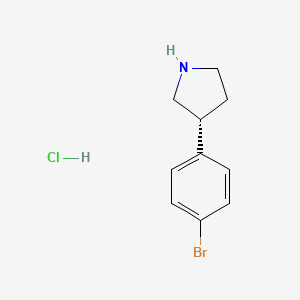
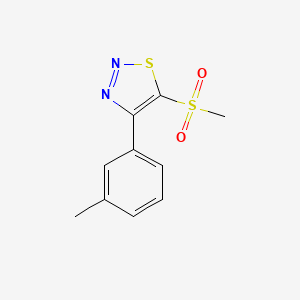


![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)
![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11794407.png)

![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11794409.png)
